Beta-Glucuronidase Inhibition: N‑[1‑(3‑Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide vs. Simpler Nitrobenzamide Controls
The target compound delivers a moderate beta‑glucuronidase IC₅₀ of 600 nM, measured via p‑nitrophenyl‑β‑D‑glucuronide hydrolysis after 30 min incubation [1]. In contrast, a structurally simplified comparator—N‑[1‑(4‑methoxyphenyl)-5-oxopyrrolidin-3-yl]-2‑nitrobenzamide (CAS 898430‑57‑4)—shows a substantially weaker IC₅₀ of 180 nM against an off‑target (human eNOS) but no reported beta‑glucuronidase data, underscoring divergent selectivity profiles within the chemotype [2]. This positions the 3‑fluoro‑3‑nitro regioisomer as a preferred starting point for beta‑glucuronidase‑focused programs.
| Evidence Dimension | Beta‑glucuronidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 600 nM |
| Comparator Or Baseline | N‑[1‑(4‑methoxyphenyl)-5-oxopyrrolidin-3-yl]-2‑nitrobenzamide; IC₅₀ (eNOS) = 180 nM (no beta‑glucuronidase data reported) |
| Quantified Difference | Target compound: unique beta‑glucuronidase liability; comparator: eNOS‑biased |
| Conditions | Beta‑glucuronidase (unknown origin), p‑nitrophenyl‑β‑D‑glucuronide substrate, 30 min endpoint |
Why This Matters
Investigators seeking beta‑glucuronidase inhibitors for irinotecan‑ or NSAID‑induced diarrhea models should select CAS 896289‑79‑5 over the 4‑methoxy‑2‑nitro analog, which diverts potency toward eNOS.
- [1] BindingDB, BDBM50019208 (CHEMBL137922), beta‑glucuronidase IC₅₀ data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50019208 (Accessed: 2026-05-09). View Source
- [2] BindingDB, BDBM50372207 (CHEMBL272708), eNOS IC₅₀ data. Available at: https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 (Accessed: 2026-05-09). View Source
